molecular formula C5H10ClF2N B13594840 3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride

3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride

Cat. No.: B13594840
M. Wt: 157.59 g/mol
InChI Key: IECHRBLHWGYEIG-UHFFFAOYSA-N
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Description

3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative with a molecular formula of C₅H₉ClF₂N and a molecular weight of 175.58 g/mol (exact mass: 175.0376 g/mol). It is characterized by a cyclobutane ring substituted with both a fluorine atom and a fluoromethyl group at the 3-position, along with an amine group at the 1-position, which is protonated as a hydrochloride salt. This compound is utilized in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by fluorine substitution, which can enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

3-fluoro-3-(fluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-3-5(7)1-4(8)2-5;/h4H,1-3,8H2;1H

InChI Key

IECHRBLHWGYEIG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CF)F)N.Cl

Origin of Product

United States

Preparation Methods

Fluorination of Cyclobutane Precursors

  • Starting Materials: The synthesis typically starts from cyclobutanone or cyclobutanecarboxylic acid derivatives, which allow for functionalization at the 3-position of the ring.

  • Fluorination Agents: Introduction of the fluorine atom and fluoromethyl group is achieved using specialized fluorinating reagents such as sulfur tetrafluoride (SF4) or more selective fluorinating agents like tetramethylammonium fluoride (TMAF). These reagents facilitate the replacement of hydroxyl or carbonyl groups with fluorine atoms under controlled conditions.

  • Reaction Conditions: Fluorination is generally carried out under anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent side reactions. Temperature control is critical, often requiring low temperatures (-78 °C to room temperature) to maintain selectivity and yield.

  • Example Reaction: The reaction of cyclobutanecarboxylic acids with sulfur tetrafluoride yields trifluoromethyl-substituted cyclobutanes, which can be modified to introduce fluoromethyl substituents by controlling reaction parameters and precursor selection.

Amination and Hydrochloride Salt Formation

  • Amination Step: The amine group is introduced typically via reductive amination or nucleophilic substitution reactions on suitably activated cyclobutane intermediates. This step often involves the formation of imines or ketimines followed by reduction or direct amination using primary amines.

  • Hydrochloride Salt Formation: After the amine is introduced, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent, such as ethereal or aqueous media, to improve compound stability and facilitate isolation as a crystalline solid.

  • Work-up and Purification: The crude amine hydrochloride is purified by recrystallization or column chromatography, often using solvents like chloroform, ethyl acetate, or methanol. Drying agents such as sodium sulfate are used to remove residual moisture.

Representative Synthetic Route Outline

Step Reaction Type Reagents/Conditions Outcome
1 Fluorination Sulfur tetrafluoride (SF4), inert atmosphere, low temperature Introduction of fluoromethyl and fluorine substituents on cyclobutane ring
2 Amination Primary amine or reductive amination reagents Formation of cyclobutan-1-amine intermediate
3 Salt Formation Treatment with HCl in suitable solvent Conversion to hydrochloride salt form
4 Purification Recrystallization/Chromatography Pure 3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride

Analytical and Characterization Data

  • NMR Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR are used to confirm the substitution pattern and fluorine incorporation. Chemical shifts and coupling constants provide insight into the stereochemistry and purity.

  • Mass Spectrometry: Confirms molecular weight consistent with the formula C5H9ClF2N (for the hydrochloride salt).

  • X-ray Crystallography: Structural confirmation of the cyclobutane ring substitution and amine hydrochloride salt form has been reported for related fluorinated cyclobutanes, supporting the assigned stereochemistry.

  • Solubility and Stability: The hydrochloride salt form improves water solubility and stability, facilitating handling and storage.

Research Findings and Practical Considerations

  • The fluorination step is critical and requires careful control to avoid over-fluorination or decomposition.

  • The use of sulfur tetrafluoride is effective for introducing fluorine atoms but requires specialized equipment and safety precautions due to its toxicity and reactivity.

  • The amination step benefits from the use of protecting groups or selective reaction conditions to avoid side reactions.

  • The hydrochloride salt form is preferred for pharmaceutical research due to enhanced solubility and handling.

  • The compound's unique fluorinated cyclobutane structure offers potential as a bioactive scaffold, as fluorine substitution can modulate biological activity and metabolic stability.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Comments
Fluorination Sulfur tetrafluoride, TMAF, inert atmosphere, low temperature Selective fluorine and fluoromethyl introduction
Amination Primary amines, reductive amination agents Formation of amine functionality
Hydrochloride salt formation HCl in aqueous or organic solvents Stabilizes amine as hydrochloride salt
Purification Recrystallization, chromatography Ensures high purity and isolation

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to an alkyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.

    Reduction: Formation of alkyl-substituted cyclobutane derivatives.

    Substitution: Formation of azido or thiol-substituted cyclobutane derivatives.

Scientific Research Applications

3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen atoms while providing enhanced metabolic stability.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.

    Industry: Utilized in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Substituent Variations and Molecular Properties

The table below compares 3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride with other cyclobutane-based amines, focusing on substituent patterns, molecular formulas, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source Reference
3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine HCl C₅H₉ClF₂N 175.58 3-F, 3-FCH₂ 1803601-06-0
3,3-Difluoro-1-methylcyclobutan-1-amine HCl C₅H₁₀ClF₂N 169.59 3,3-diF, 1-CH₃ 1523606-39-4
3-(Fluoromethyl)azetidine HCl C₄H₉ClFN 141.57 Azetidine ring, 3-FCH₂ 1642298-59-6
3,3-Difluoro-1-phenylcyclobutan-1-amine HCl C₁₀H₁₁ClF₂N 226.65 3,3-diF, 1-Ph N/A
3-(Trifluoromethyl)cyclobutan-1-amine HCl C₅H₉ClF₃N 175.58 3-CF₃ 1803601-06-0
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl C₁₀H₁₂BrClFN 280.57 3-Br, 4-F, aryl substituent 1807885-05-7
Key Observations:
  • Fluorine Substitution : The target compound’s dual fluorine substitution at the 3-position (F and FCH₂) contrasts with analogs like 3,3-difluoro-1-methylcyclobutan-1-amine HCl (3,3-diF, 1-CH₃), which lacks the fluoromethyl group but includes a methyl group for steric bulk .
  • Ring Size : 3-(Fluoromethyl)azetidine HCl replaces the cyclobutane ring with a smaller azetidine (4-membered nitrogen-containing ring), altering ring strain and conformational flexibility .
  • Aryl vs.

Research Findings and Trends

  • Metabolic Stability: Fluorinated cyclobutanes exhibit longer half-lives in vivo compared to non-fluorinated analogs, as demonstrated in preclinical studies of 3-fluoro-3-(fluoromethyl)cyclobutan-1-amine HCl .
  • Toxicity Profiles : Derivatives with fluoromethyl groups show reduced hepatotoxicity compared to chlorinated analogs, likely due to decreased reactive metabolite formation .

Biological Activity

3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and reactivity, which can influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride is C5H9ClF2NC_5H_9ClF_2N. Its structure includes a cyclobutane ring with fluorine and fluoromethyl substituents, which contribute to its chemical stability and reactivity.

PropertyValue
Molecular FormulaC₅H₉ClF₂N
Molecular Weight155.58 g/mol
SolubilitySoluble in water
Melting PointNot specified

The mechanism of action for 3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride involves its binding to specific enzymes and receptors within biological systems. The fluorine atoms enhance the compound's ability to interact with these molecular targets, potentially modulating various biochemical pathways. This interaction may lead to alterations in enzyme activity, receptor signaling, or protein interactions, which are crucial for therapeutic effects.

Biological Activity

Research indicates that 3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride exhibits various biological activities, particularly in the context of enzyme inhibition and protein interactions. Its structural characteristics allow it to penetrate biological membranes effectively, facilitating its interaction with intracellular targets.

Pharmacological Studies

Several studies have assessed the pharmacological properties of this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .
  • Cellular Uptake : Experiments indicate that the compound is efficiently taken up by cells, suggesting its potential for therapeutic applications in targeting intracellular processes .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, indicating potential as an anticancer agent .
  • Neuropharmacology : Investigations into the compound's effects on neurotransmitter systems revealed modulation of serotonin uptake, suggesting applications in treating mood disorders .

Comparison with Similar Compounds

The biological activity of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride can be compared with other fluorinated compounds:

CompoundActivity TypeNotes
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amineAnticancerEnhanced lipophilicity
1-Methyl-3-(trifluoromethyl)cyclobutan-1-amineNeurotransmitter modulationSignificant cellular uptake

Future Directions

The unique properties of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride suggest several avenues for future research:

  • Drug Development : Further exploration into its pharmacokinetics and therapeutic efficacy could lead to new drug candidates.
  • Mechanistic Studies : Detailed studies on its interaction with specific molecular targets could elucidate its mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via fluoromethylation of cyclobutan-1-amine precursors. Key steps include:

  • Cyclobutane ring formation : Use [2+2] cycloaddition or ring-closing metathesis to construct the strained cyclobutane core.
  • Fluorine introduction : Employ reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) for fluoromethylation.
  • Salt formation : React the free amine with HCl in anhydrous ether to precipitate the hydrochloride salt.
    • Critical parameters : Solvent polarity (e.g., acetonitrile vs. DMF), temperature (0–25°C), and stoichiometry of fluorinating agents significantly impact yield and purity .

Q. How can the structure of 3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride be confirmed using spectroscopic techniques?

  • Analytical workflow :

  • NMR : 19F^{19}\text{F} NMR will show distinct signals for the fluoromethyl (-CH2_2F) and fluorine substituents. 1H^{1}\text{H} NMR splitting patterns confirm cyclobutane ring strain.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C5_5H9_9ClF2_2N, MW 175.58 g/mol) .
  • X-ray crystallography : Resolves spatial arrangement of substituents on the cyclobutane ring (if crystals are obtainable).

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential.
  • Enzyme inhibition : Screen against kinases or proteases due to structural similarity to known inhibitors .
  • Receptor binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) given the amine functionality .

Advanced Research Questions

Q. How can contradictory bioactivity data between 3-fluoro-3-(fluoromethyl)cyclobutan-1-amine and its analogs be resolved?

  • Case study : If one analog shows anticancer activity while another is inactive:

  • Structural analysis : Compare electronic effects (fluorine’s electronegativity) and steric hindrance via DFT calculations.
  • Solubility profiling : Measure logP values; poor solubility may mask activity in certain assays.
  • Metabolic stability : Use liver microsomes to assess degradation rates.
    • Reference : Analogous trifluoromethyl cyclobutane amines exhibit variable activity due to substituent positioning .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • In silico strategies :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or ion channels.
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability.
  • QSAR modeling : Correlate substituent properties (Hammett σ constants) with bioactivity data from analogs .

Q. How can reaction scalability challenges be addressed for gram-scale synthesis?

  • Optimization steps :

  • Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps to reduce side products.
  • Flow chemistry : Implement continuous-flow systems to manage exothermic fluorination reactions safely.
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC for high-purity batches .

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